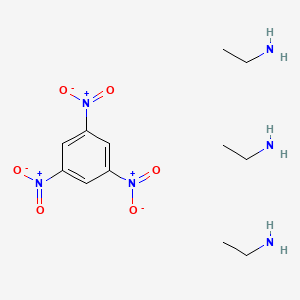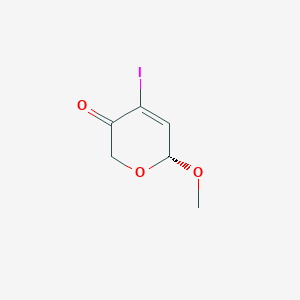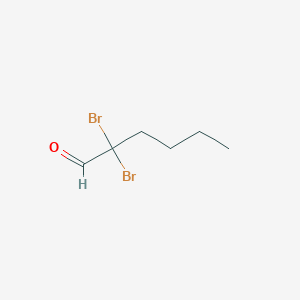
2,2-Dibromohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromohexanal is an organic compound with the molecular formula C6H10Br2O It is a dibromo derivative of hexanal, characterized by the presence of two bromine atoms attached to the second carbon of the hexanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dibromohexanal can be synthesized through the bromination of hexanal. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2,2-dibromohexanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: 2,2-Dibromohexanoic acid.
Reduction: 2,2-Dibromohexanol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromohexanal involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromohexane: Similar structure but lacks the aldehyde group.
2,3-Dibromohexanal: Bromine atoms are on adjacent carbons.
2,2-Dibromohexanol: The aldehyde group is reduced to an alcohol.
Uniqueness: 2,2-Dibromohexanal is unique due to the presence of both bromine atoms on the same carbon and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
57024-79-0 |
|---|---|
Molekularformel |
C6H10Br2O |
Molekulargewicht |
257.95 g/mol |
IUPAC-Name |
2,2-dibromohexanal |
InChI |
InChI=1S/C6H10Br2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
PBKHEHLAGUKNBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





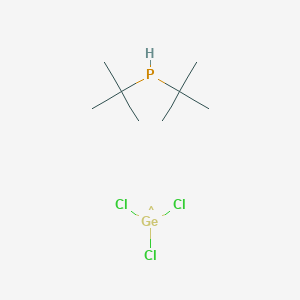
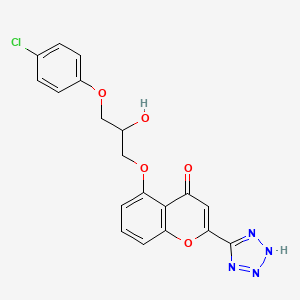
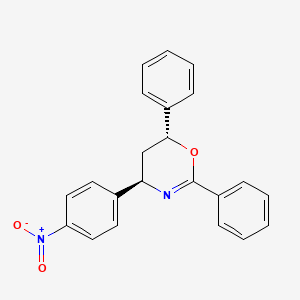
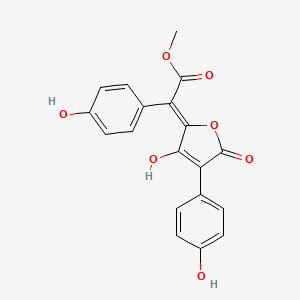

![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
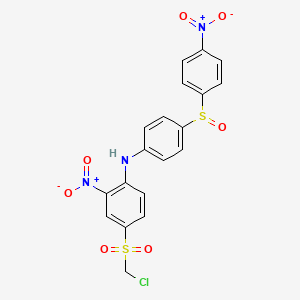
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
